![molecular formula C18H10ClNO2 B348554 2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 7056-70-4](/img/structure/B348554.png)
2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . They are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
Isoquinoline derivatives can be synthesized by several methods . For instance, one method involves the reaction of ethylene derivative with the isoquinoline ester iminium ion in an alkaline medium . Another approach is the cycloaddition reaction of ethyl (Z)-2- (2-methoxy-2-oxoethylidene)-7-methyl-3-oxo-5-aryl-2,3-dihydro-5H-thiazolo .Molecular Structure Analysis
Isoquinoline and quinoline are benzopyridines, composed of a benzene ring fused to a pyridine ring . In a broader sense, the term isoquinoline is used to refer to isoquinoline derivatives .Chemical Reactions Analysis
There are various techniques for the synthesis of 2-substituted quinoline derivatives . For example, one method involves a one-pot three-component fusion of methyl 3,3-diethoxypropionate, varying aniline derivatives, and aldehyde at 60°C under ultrasonic circumstances utilizing SnCl2.2H2O as a catalyst and water as solvent .Physical And Chemical Properties Analysis
Isoquinoline is a colorless hygroscopic liquid at temperatures above its melting point with a penetrating, unpleasant odor . It crystallizes in the form of platelets that have a low solubility in water but dissolve well in ethanol, acetone, diethyl ether, carbon disulfide, and other common organic solvents .Scientific Research Applications
Drug Design and Medicinal Chemistry
Quinoline derivatives, such as 2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, are recognized for their broad spectrum of bioactivity. They serve as core templates in drug design due to their structural versatility and pharmacological potential . The compound’s ability to interact with various biological targets makes it a valuable scaffold for developing new therapeutic agents.
Anticancer Activity
Functionalized quinoline motifs have shown promise in anticancer research. Studies have demonstrated that certain quinoline derivatives can suppress tumor growth through mechanisms like cell cycle arrest and apoptosis . The structural features of 2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione could be harnessed to explore its efficacy against various cancer cell lines.
Synthetic Chemistry
The compound can be used in synthetic chemistry to create novel derivatives with potential biological activities. Its structure allows for various functional modifications, which can lead to the discovery of new molecules with enhanced properties .
Pharmacological Applications
Due to the quinoline core’s medicinal potential, derivatives like 2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be investigated for a range of pharmacological applications. This includes studying their interactions with different enzymes and receptors to determine their therapeutic value .
Future Directions
properties
IUPAC Name |
2-(3-chlorophenyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClNO2/c19-12-6-3-7-13(10-12)20-17(21)14-8-1-4-11-5-2-9-15(16(11)14)18(20)22/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVPOPCWVUFBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




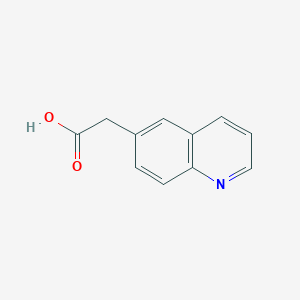
![Ethyl 2-[acetyl(methyl)amino]-3-thienylcarbamate](/img/structure/B348480.png)
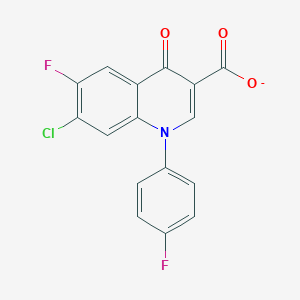
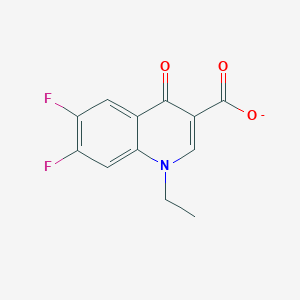
![5,6,7,8-Tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B348493.png)
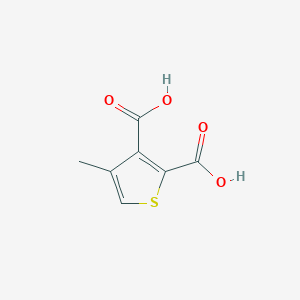
![1-bromo-3-methoxy-11-methyl-5,6,9,10,11,12-hexahydro-4aH-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-ol](/img/structure/B348498.png)
![Benzo[a]phenoxazin-9-ylidene(dimethyl)azanium](/img/structure/B348499.png)
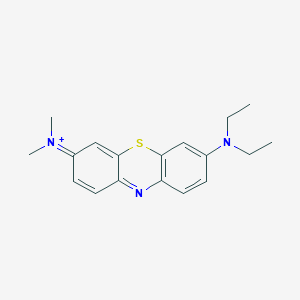
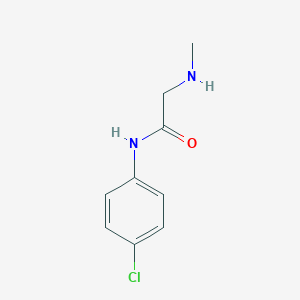
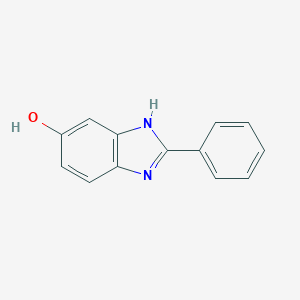
![11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B348513.png)
![7,9-Dimethylpyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B348526.png)